molecular formula C16H20N2O3 B7465136 4-[2-(1-azepanyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one

4-[2-(1-azepanyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B7465136
M. Wt: 288.34 g/mol
InChI Key: UUNMANYBTAOQJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(1-azepanyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-[2-(1-azepanyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one involves the inhibition of various cellular pathways such as the PI3K/Akt and NF-κB signaling pathways. It also induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Additionally, it has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
4-[2-(1-azepanyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve cognitive function. It also has antioxidant properties and can reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[2-(1-azepanyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one in lab experiments is its potential therapeutic applications in various diseases. It also has a well-defined mechanism of action and has been shown to have low toxicity. However, one limitation is that more studies are needed to fully understand its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for the study of 4-[2-(1-azepanyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one. One direction is to investigate its potential use in combination with other drugs for the treatment of cancer and other diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in more detail. Additionally, more studies are needed to fully understand its mechanism of action and its effects on different cell types.

Synthesis Methods

The synthesis of 4-[2-(1-azepanyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one involves the reaction of 2-amino-2-oxoethylbenzoate with 1-azepanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified using column chromatography to obtain a white crystalline solid.

Scientific Research Applications

4-[2-(1-azepanyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. It also has anti-inflammatory properties by reducing the production of inflammatory cytokines. In addition, it has been found to have neuroprotective effects by reducing oxidative stress and improving cognitive function.

properties

IUPAC Name

4-[2-(azepan-1-yl)-2-oxoethyl]-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-15(17-9-5-1-2-6-10-17)11-18-13-7-3-4-8-14(13)21-12-16(18)20/h3-4,7-8H,1-2,5-6,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNMANYBTAOQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C(=O)COC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Azepan-1-YL)-2-oxoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one

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